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Compound of Interest

Compound Name:
4-Bromo-5-methoxy-2-

methylaniline

Cat. No.: B116754 Get Quote

Application Notes and Protocols: 4-Bromo-5-
methoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-5-methoxy-2-methylaniline is a substituted aromatic amine that serves as a

valuable intermediate in organic synthesis. Its structural features, including a reactive bromine

atom and a nucleophilic amino group, make it a key building block for the construction of

complex heterocyclic scaffolds. This is particularly relevant in the field of medicinal chemistry,

where it is utilized in the synthesis of kinase inhibitors for targeted cancer therapy. The strategic

placement of the bromo, methoxy, and methyl groups on the aniline ring allows for fine-tuning

of the physicochemical properties and biological activity of the resulting drug candidates.

Physicochemical Properties
Basic physicochemical data for 4-Bromo-5-methoxy-2-methylaniline is provided below.
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Property Value Source

CAS Number 152626-77-2 [PubChem][1]

Molecular Formula C₈H₁₀BrNO [PubChem][1]

Molecular Weight 216.07 g/mol [PubChem][1]

IUPAC Name
4-bromo-5-methoxy-2-

methylaniline
[PubChem][1]

Canonical SMILES CC1=C(C=C(C(=C1)Br)OC)N [PubChem][1]

Applications in Organic Synthesis
The primary application of 4-Bromo-5-methoxy-2-methylaniline is in the synthesis of 4-

anilinoquinazoline and 4-anilinoquinoline derivatives. These scaffolds are the core of numerous

potent and selective kinase inhibitors. The aniline nitrogen acts as a nucleophile, displacing a

leaving group (typically a chlorine atom) on the 4-position of the quinazoline or quinoline ring

system in a nucleophilic aromatic substitution (SNAr) reaction.

The bromine atom on the aniline ring can be retained in the final product or utilized for further

functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig

reactions, to introduce additional diversity and modulate biological activity.

Synthesis of Kinase Inhibitors
Derivatives of 4-anilinoquinazoline are known to be potent inhibitors of Epidermal Growth

Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

kinases.[2][3] These kinases are crucial components of signaling pathways that regulate cell

proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

[4][5] By blocking the ATP-binding site of these kinases, inhibitors synthesized from

intermediates like 4-Bromo-5-methoxy-2-methylaniline can effectively halt these pathological

processes.

Experimental Protocols
The following are representative protocols for the synthesis of 4-anilinoquinazoline derivatives

using an analogue of 4-Bromo-5-methoxy-2-methylaniline. These protocols are based on
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established literature procedures and may require optimization for specific substrates and

scales.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic
Substitution (SNAr)
This protocol describes the synthesis of a 4-(substituted-anilino)quinazoline via a microwave-

assisted SNAr reaction between a 4-chloroquinazoline and a substituted aniline. This method is

adapted from procedures for structurally similar anilines.[6][7]

Reaction Scheme:

Materials:

4-Chloroquinazoline derivative (1.0 eq)

4-Bromo-5-methoxy-2-methylaniline (1.2 eq)

Isopropanol or a 1:1 mixture of THF and water

Microwave reactor vials

Magnetic stirrer

Procedure:

To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-

chloroquinazoline derivative (e.g., 0.5 mmol, 1.0 eq).

Add 4-Bromo-5-methoxy-2-methylaniline (0.6 mmol, 1.2 eq).

Add 4 mL of isopropanol or a 1:1 mixture of THF and water.

Seal the vial and place it in the microwave reactor.

Irradiate the reaction mixture at 100-120 °C for 10-30 minutes.

After the reaction is complete, cool the vial to room temperature.
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Remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also

be employed to form the C-N bond between an aryl halide and an amine. While typically used

to couple an aryl halide with an amine, a protocol can be adapted for the reaction of 4-Bromo-
5-methoxy-2-methylaniline. This protocol is based on general procedures for the Buchwald-

Hartwig amination.[8][9]

Reaction Scheme:

Materials:

4-Bromo-5-methoxy-2-methylaniline (1.0 eq)

Aryl halide (e.g., 4-chloroquinazoline) (1.1 eq)

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., XPhos, 2-4 mol%)

Base (e.g., NaOtBu, Cs₂CO₃, 1.5 eq)

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Schlenk tube or glovebox

Procedure:

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand,

and base to an oven-dried Schlenk tube with a magnetic stir bar.

Add the 4-Bromo-5-methoxy-2-methylaniline and the aryl halide to the tube.

Add the anhydrous, degassed solvent via syringe.
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Seal the tube and heat the reaction mixture to 80-110 °C.

Monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography.

Quantitative Data
The following table summarizes representative yields for the synthesis of 4-anilinoquinazoline

derivatives from various substituted anilines and 4-chloroquinazolines, which are analogous to

reactions involving 4-Bromo-5-methoxy-2-methylaniline.
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Entry
Aniline
Derivative

Quinazoline
Derivative

Reaction
Conditions

Yield (%) Reference

1
4-bromo-2-

methylaniline

6,7-

dimethoxy-4-

chloroquinaz

oline

Isopropanol,

reflux, 3h

Not specified,

but potent

anticancer

activity

reported

[10]

2
3-

bromoaniline

6,7-

dimethoxy-4-

chloroquinaz

oline

Isopropanol,

reflux, 3h

Not specified,

but potent

anticancer

activity

reported

[10]

3
4-methoxy-N-

methylaniline

4-chloro-6-

iodo-2-

phenylquinaz

oline

Microwave,

10 min
90% [7]

4

4-fluoro-2-

methoxy-N-

methylaniline

4-

chloroquinaz

oline

Microwave,

100°C, 10-20

min

High

(expected)
[6]

Signaling Pathway Visualization
Inhibitors derived from 4-Bromo-5-methoxy-2-methylaniline often target the EGFR and

VEGFR-2 signaling pathways, which are critical in cancer progression.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a key role in cell proliferation

and survival.[11] Ligand binding to EGFR leads to receptor dimerization and

autophosphorylation, initiating downstream cascades such as the RAS-RAF-MAPK and PI3K-

AKT pathways.[4][11] Small molecule inhibitors compete with ATP for the kinase domain,

blocking these downstream signals.[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pdfs.semanticscholar.org/1477/01550efde811818c0353fae39ed355f1a00f.pdf
https://pdfs.semanticscholar.org/1477/01550efde811818c0353fae39ed355f1a00f.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_4_Fluoro_2_methoxy_N_methylaniline_in_Organic_Synthesis.pdf
https://www.benchchem.com/product/b116754?utm_src=pdf-body
https://www.clinpgx.org/pathway/PA162356267
https://pmc.ncbi.nlm.nih.gov/articles/PMC3291787/
https://www.clinpgx.org/pathway/PA162356267
https://www.clinpgx.org/pathway/PA162356267
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Downstream Signaling

EGFR

RASActivates

PI3K

Ligand (EGF)
Binds

4-Anilinoquinazoline
Inhibitor

Inhibits
(ATP competitive)

RAF MEK ERK

Cell Proliferation
& Survival

AKT

Click to download full resolution via product page

Caption: EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is central to

angiogenesis, the formation of new blood vessels.[12] Binding of VEGF to VEGFR-2 triggers

downstream signaling, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting

endothelial cell proliferation, migration, and survival.[13]
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Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for the synthesis and evaluation of a

kinase inhibitor using 4-Bromo-5-methoxy-2-methylaniline.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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